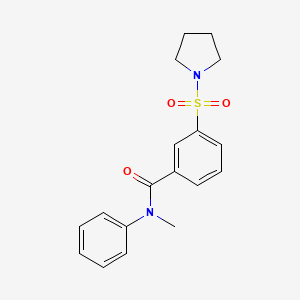
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
説明
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
作用機序
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are important in the generation and transmission of pain signals. By blocking T-type calcium channels, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide reduces the excitability of neurons and decreases the transmission of pain signals.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been shown to have anticonvulsant activity and antihypertensive effects in animal models. 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It has potent and selective effects on T-type calcium channels, making it a useful tool for studying the role of these channels in various diseases. However, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its effects on other ion channels and receptors have not been extensively studied, which could limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neuropathic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide in humans with neuropathic pain. Another area of interest is its potential use in the treatment of epilepsy and hypertension. Further studies are needed to evaluate the effects of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide on these conditions in animal models and humans. Finally, there is a need for further studies to evaluate the pharmacokinetics and pharmacodynamics of 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, including its effects on other ion channels and receptors.
科学的研究の応用
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain. It also has anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have antihypertensive effects in animal models of hypertension.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(1-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17-11-16(21-23-17)14-9-5-6-10-15(14)19/h2-10,12,17H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYZFSHKHIVTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(allyloxy)benzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4819112.png)



![methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4819146.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4819152.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4819155.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-bromo-4-methoxybenzamide](/img/structure/B4819164.png)
![ethyl 2-[({[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4819178.png)
![ethyl N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-beta-alaninate](/img/structure/B4819185.png)
![4-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4819188.png)
![1-chloro-4-{[4-(2-nitrovinyl)phenyl]thio}benzene](/img/structure/B4819211.png)
![8-chloro-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4819215.png)
![3-cyclopropyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819223.png)